molecular formula C14H11NO3 B088941 N-Benzoyl-2-hydroxybenzamide CAS No. 5663-74-1

N-Benzoyl-2-hydroxybenzamide

Cat. No. B088941
CAS RN: 5663-74-1
M. Wt: 241.24 g/mol
InChI Key: QQJNZIPJIVHBGV-UHFFFAOYSA-N
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Description

N-Benzoyl-2-hydroxybenzamide, also known as salicyloyl benzamide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a derivative of salicylic acid and benzamide, and it possesses a wide range of biochemical and physiological effects that make it an attractive candidate for further study.

Mechanism Of Action

The mechanism of action of N-Benzoyl-2-hydroxybenzamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, N-Benzoyl-2-hydroxybenzamide reduces the production of prostaglandins, thereby reducing inflammation.

Biochemical And Physiological Effects

N-Benzoyl-2-hydroxybenzamide has been shown to possess a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, analgesic, and antipyretic properties, N-Benzoyl-2-hydroxybenzamide has also been shown to possess antioxidant and antimicrobial properties. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of N-Benzoyl-2-hydroxybenzamide is that it is relatively easy to synthesize, making it readily available for laboratory experiments. However, one of the limitations of N-Benzoyl-2-hydroxybenzamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.

Future Directions

There are several future directions for research on N-Benzoyl-2-hydroxybenzamide. One area of research is the development of new drugs for the treatment of inflammatory diseases such as rheumatoid arthritis. Another area of research is the investigation of the antimicrobial properties of N-Benzoyl-2-hydroxybenzamide for the development of new antibiotics. Additionally, further research is needed to fully understand the mechanism of action of N-Benzoyl-2-hydroxybenzamide and its effects in vivo.

Synthesis Methods

The synthesis of N-Benzoyl-2-hydroxybenzamide can be achieved through the reaction of salicylic acid with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of N-Benzoyl-2-hydroxybenzamide chloride, which is then reacted with benzamide in the presence of a base such as sodium hydroxide to yield N-Benzoyl-2-hydroxybenzamide. The chemical equation for the synthesis of N-Benzoyl-2-hydroxybenzamide is as follows:
Salicylic acid + Benzoyl chloride → Salicyloyl chloride + HCl
Salicyloyl chloride + Benzamide → N-Benzoyl-2-hydroxybenzamide + HCl

Scientific Research Applications

N-Benzoyl-2-hydroxybenzamide has been extensively studied for its potential applications in the field of medicine. One of the primary areas of research has been in the development of new drugs for the treatment of various diseases. N-Benzoyl-2-hydroxybenzamide has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

CAS RN

5663-74-1

Product Name

N-Benzoyl-2-hydroxybenzamide

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

N-benzoyl-2-hydroxybenzamide

InChI

InChI=1S/C14H11NO3/c16-12-9-5-4-8-11(12)14(18)15-13(17)10-6-2-1-3-7-10/h1-9,16H,(H,15,17,18)

InChI Key

QQJNZIPJIVHBGV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC(=O)C2=CC=CC=C2O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)C2=CC=CC=C2O

Origin of Product

United States

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